(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Exploration
Synthesis and Hirshfeld Surface Analysis : A novel bioactive heterocycle was synthesized and characterized using various techniques, including X-ray diffraction, showcasing its antiproliferative activity potential. The structural analysis revealed the stability of the molecule, attributed to specific inter and intra-molecular hydrogen bonds (S. Benaka Prasad et al., 2018).
Antimicrobial Activity : New pyridine derivatives were synthesized using 2-amino substituted benzothiazoles and evaluated for their in vitro antimicrobial activity, showcasing variable and modest efficacy against bacteria and fungi (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Bioactive Chemotypes
- Anti-mycobacterial Chemotypes : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold was identified as a new anti-mycobacterial chemotype. Several compounds exhibited significant anti-tubercular activity, suggesting their potential as therapeutic agents (S. Pancholia et al., 2016).
Molecular Interaction Studies
- CB1 Cannabinoid Receptor Interaction : A study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor revealed insights into the molecular interactions and potential conformations influencing receptor binding (J. Shim et al., 2002).
Structural and Thermal Studies
- Crystal Structure and Thermal Properties : Research on a related compound analyzed its crystal structure, thermal properties, and theoretical calculations, contributing to a deeper understanding of the molecule's stability and reactivity (C. S. Karthik et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing imidazole and thiazole moieties, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds have been found to interact with various proteins and enzymes, leading to changes in cellular processes . For instance, some compounds have shown significant antibacterial activity and moderate antifungal activity .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
Compounds with similar structures have been found to exhibit various pharmacokinetic properties .
Result of Action
Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-10-14(23-19-11)16(21)20-8-6-12(7-9-20)22-17-18-13-4-2-3-5-15(13)24-17/h2-5,10,12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQCFOAHXGBUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.